molecular formula C8H7BF4O3 B1437848 (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid CAS No. 957034-62-7

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Cat. No.: B1437848
CAS No.: 957034-62-7
M. Wt: 237.95 g/mol
InChI Key: UMXXWOWPLFZKQJ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF4O3 and a molecular weight of 237.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)bromobenzene with isopropyl borate in the presence of a base such as isopropylmagnesium chloride in tetrahydrofuran . The reaction is carried out at low temperatures, typically around -10°C to -15°C, to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

    Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution Reactions: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the synthesis of advanced materials with unique properties.

    Chemical Biology: Used in the study of biological processes and the development of chemical probes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and the development of novel pharmaceuticals.

Properties

IUPAC Name

[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXWOWPLFZKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660291
Record name [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-62-7
Record name [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(2,2,2-trifluoroethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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